molecular formula C15H13N3O2 B14875141 2-((furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one

2-((furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B14875141
M. Wt: 267.28 g/mol
InChI Key: GHNWTHGNHPZHCG-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a furan ring, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one typically involves the reaction of furan-2-ylmethanamine with 6-phenylpyrimidin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel (Ni) is typical.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-((furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one is unique due to its combination of a furan ring, a pyrimidine ring, and a phenyl group

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H13N3O2/c19-14-9-13(11-5-2-1-3-6-11)17-15(18-14)16-10-12-7-4-8-20-12/h1-9H,10H2,(H2,16,17,18,19)

InChI Key

GHNWTHGNHPZHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC3=CC=CO3

Origin of Product

United States

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